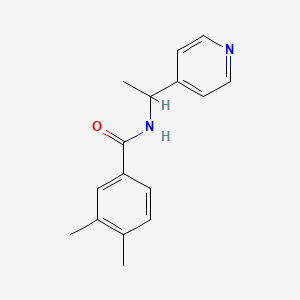
1-(3-Chlorophenyl)-3-(1-ethylpiperidin-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorophenyl)-3-(1-ethylpiperidin-4-yl)urea, also known as CEP-32237, is a synthetic compound that belongs to the class of urea derivatives. It has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience.
Mechanism of Action
1-(3-Chlorophenyl)-3-(1-ethylpiperidin-4-yl)urea acts as a selective inhibitor of the phosphodiesterase type 4 (PDE4) enzyme, which is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels in the brain. By inhibiting PDE4, 1-(3-Chlorophenyl)-3-(1-ethylpiperidin-4-yl)urea increases cAMP levels, which in turn leads to the activation of various signaling pathways that are involved in the regulation of memory and learning processes.
Biochemical and Physiological Effects:
1-(3-Chlorophenyl)-3-(1-ethylpiperidin-4-yl)urea has been shown to enhance synaptic plasticity, which is the ability of neurons to form and strengthen connections with other neurons. It also increases the production of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons. Additionally, 1-(3-Chlorophenyl)-3-(1-ethylpiperidin-4-yl)urea has been shown to reduce neuroinflammation, which is a common feature of various neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(3-Chlorophenyl)-3-(1-ethylpiperidin-4-yl)urea is its specificity towards PDE4, which makes it a valuable tool for studying the role of cAMP signaling in various biological processes. However, its relatively low potency and poor pharmacokinetic properties limit its use in in vivo experiments. Furthermore, its potential side effects and toxicity need to be evaluated before it can be considered for clinical use.
Future Directions
Future research on 1-(3-Chlorophenyl)-3-(1-ethylpiperidin-4-yl)urea should focus on improving its pharmacokinetic properties and potency, as well as evaluating its safety and efficacy in animal models of neurological disorders. Additionally, its potential applications in other fields such as oncology and immunology should be explored. Overall, 1-(3-Chlorophenyl)-3-(1-ethylpiperidin-4-yl)urea holds great promise as a valuable tool for studying the role of PDE4 and cAMP signaling in various biological processes, as well as a potential therapeutic agent for the treatment of neurological disorders.
Synthesis Methods
The synthesis of 1-(3-Chlorophenyl)-3-(1-ethylpiperidin-4-yl)urea involves the reaction of 3-chloroaniline with 1-ethylpiperidin-4-ylamine in the presence of a coupling agent such as 1,3-diisopropylcarbodiimide (DIC) and a catalyst like N,N-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with isocyanate to yield 1-(3-Chlorophenyl)-3-(1-ethylpiperidin-4-yl)urea.
Scientific Research Applications
1-(3-Chlorophenyl)-3-(1-ethylpiperidin-4-yl)urea has been studied extensively for its potential applications in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. It has been shown to enhance cognitive function and memory retention in animal models, making it a promising drug candidate for the treatment of cognitive impairments.
properties
IUPAC Name |
1-(3-chlorophenyl)-3-(1-ethylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O/c1-2-18-8-6-12(7-9-18)16-14(19)17-13-5-3-4-11(15)10-13/h3-5,10,12H,2,6-9H2,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRAVURCXLPMAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(1-ethylpiperidin-4-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(Methoxymethyl)-1-benzofuran-2-yl]-piperidin-1-ylmethanone](/img/structure/B7461252.png)

![2-[(3-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7461280.png)

![8-Methyl-2-[(4-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461291.png)
![2-[(4-Ethylpiperazin-1-yl)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461308.png)

![3-[1-[2-(2-thiophen-3-yl-1,3-thiazol-4-yl)acetyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7461325.png)

![1-[[5-(3-Methoxyphenyl)tetrazol-2-yl]methyl]-4-phenylpiperazine](/img/structure/B7461334.png)
![N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide](/img/structure/B7461349.png)
![2-Phenyl-3a,4,4a,5,6,7,8,8a-octahydroimidazo[1,5-a]indole-1,3-dione](/img/structure/B7461356.png)